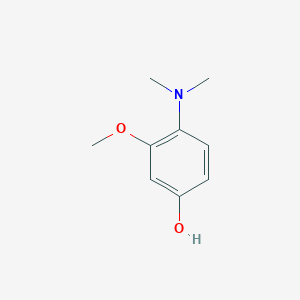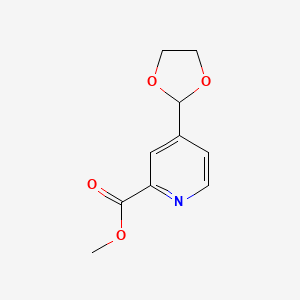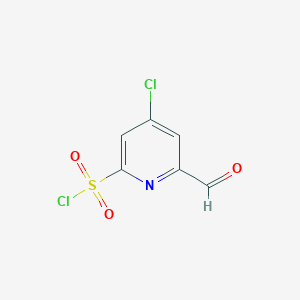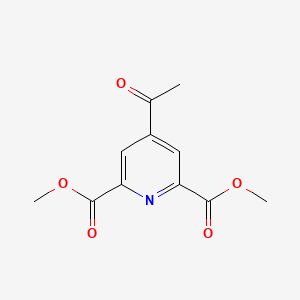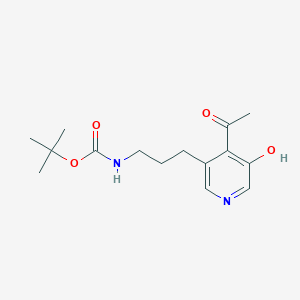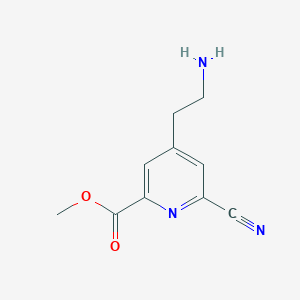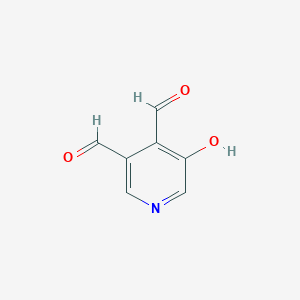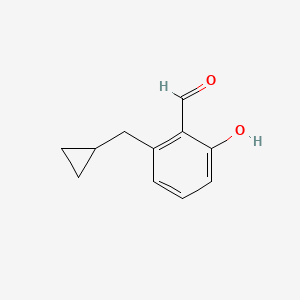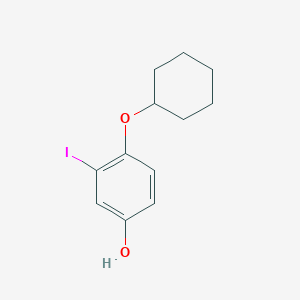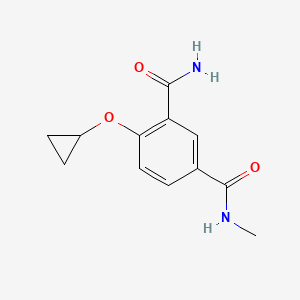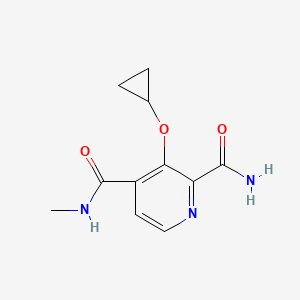
3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide is an organic compound that features a pyridine ring substituted with cyclopropoxy and methyl groups
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide typically involves the reaction of pyridine-2,4-dicarboxylic acid with cyclopropyl alcohol and methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. Common conditions include the use of catalysts like palladium or copper.
Applications De Recherche Scientifique
3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide can be compared with similar compounds such as:
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxamide: This compound has additional methyl groups, which may affect its reactivity and biological activity.
4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide: The position of the substituents on the pyridine ring differs, leading to variations in chemical and physical properties.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-N-methylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)7-4-5-14-8(10(12)15)9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Clé InChI |
PQOQSMXPDPBRAO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


